2,3-Dichloro-2-ethylhexanoic acid
Description
Properties
CAS No. |
91651-77-3 |
|---|---|
Molecular Formula |
C8H14Cl2O2 |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
2,3-dichloro-2-ethylhexanoic acid |
InChI |
InChI=1S/C8H14Cl2O2/c1-3-5-6(9)8(10,4-2)7(11)12/h6H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
ISZBAEQWTLBMEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)(C(=O)O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for 2,3 Dichloro 2 Ethylhexanoic Acid
Strategies for Regioselective Dichlorination of Hexanoic Acid Derivatives
The regioselective synthesis of 2,3-dichloro-2-ethylhexanoic acid necessitates control over the placement of two chlorine atoms onto a saturated, branched carboxylic acid. This can be approached through direct halogenation of the parent acid or via indirect routes involving unsaturated precursors.
Direct Halogenation Approaches to the Chemical Compound
Direct chlorination of 2-ethylhexanoic acid to yield the 2,3-dichloro derivative is a complex task due to the differing reactivity of the α- and β-positions.
α-Chlorination: The introduction of a chlorine atom at the α-position (C-2) of a carboxylic acid is a well-established transformation, most notably achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. stackexchange.commnstate.edu This reaction typically involves treating the carboxylic acid with a halogen (in this case, chlorine) in the presence of a phosphorus trihalide catalyst, such as phosphorus trichloride (B1173362) (PCl₃). mnstate.edu The reaction proceeds via the formation of an acid halide intermediate, which more readily enolizes than the parent carboxylic acid. This enol intermediate then undergoes electrophilic attack by chlorine to yield the α-chloro acid halide, which is subsequently hydrolyzed to the α-chloro carboxylic acid.
A typical experimental procedure for the α-chlorination of 2-ethylhexanoic acid involves its conversion to the acid chloride first, followed by chlorination. For instance, 2-ethylhexanoic acid can be reacted with thionyl chloride (SOCl₂) to form 2-ethylhexanoyl chloride. researchgate.net Subsequent treatment with a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of an acid catalyst can then introduce the chlorine atom at the α-position. researchgate.net
β-Chlorination: The direct chlorination of the β-position (C-3) of a saturated carboxylic acid like 2-ethylhexanoic acid is significantly more challenging. Free-radical chlorination, typically initiated by UV light, is a potential method for introducing chlorine onto an alkane chain. wikipedia.org However, this method is notoriously unselective and would likely lead to a mixture of products with chlorine atoms at various positions on the hexanoyl chain, as well as polychlorinated products. wikipedia.org The selectivity of free-radical chlorination is influenced by the stability of the resulting radical intermediates, with tertiary hydrogens being the most reactive, followed by secondary, and then primary hydrogens. In the case of 2-ethylhexanoic acid, this would likely lead to a complex mixture of chlorinated isomers.
Indirect Chlorination Routes Involving Precursors
Given the challenges of direct β-chlorination, indirect routes starting from unsaturated precursors offer a more controlled approach to the synthesis of 2,3-dichloro-2-ethylhexanoic acid. A key intermediate in this strategy is 2-ethyl-2-hexenoic acid.
The synthesis of α,β-unsaturated carboxylic acids like 2-ethyl-2-hexenoic acid can be achieved through various methods, including the Knoevenagel condensation of a suitable aldehyde with malonic acid derivatives. ruhr-uni-bochum.de Once the α,β-unsaturated precursor is obtained, the two chlorine atoms can be introduced in a stepwise or concerted manner.
A plausible two-step approach would involve:
Electrophilic Addition of Chlorine to the Alkene: The double bond in 2-ethyl-2-hexenoic acid is susceptible to electrophilic addition. Treatment with molecular chlorine (Cl₂) would result in the addition of two chlorine atoms across the double bond, yielding 2,3-dichloro-2-ethylhexanoic acid. This reaction typically proceeds through a cyclic chloronium ion intermediate, leading to anti-addition of the two chlorine atoms. libretexts.org
Hydrochlorination followed by α-Chlorination: Alternatively, the α,β-unsaturated acid can first be subjected to hydrochlorination. The addition of hydrogen chloride (HCl) across the double bond would, according to Markovnikov's rule, be expected to place the chlorine atom at the more substituted β-position (C-3), although the electron-withdrawing nature of the carboxyl group can influence this regioselectivity. The resulting 3-chloro-2-ethylhexanoic acid could then be subjected to α-chlorination via the Hell-Volhard-Zelinsky reaction to introduce the second chlorine atom at the C-2 position.
Novel Synthetic Routes and Catalyst Development for the Chemical Compound
Recent advances in organic synthesis have focused on the development of catalytic systems to improve the efficiency, selectivity, and environmental profile of halogenation reactions.
Exploration of Catalytic Systems in Dichlorination Reactions
While specific catalysts for the direct dichlorination of 2-ethylhexanoic acid to its 2,3-dichloro derivative are not widely reported, several catalytic systems for related transformations could be adapted.
For the α-chlorination step, various catalysts have been explored to improve upon the classical HVZ reaction. For instance, the use of trichloroacetyl chloride or trifluoroacetyl chloride as catalysts in the presence of chlorine has been shown to be effective for the α-monochlorination of carboxylic acids.
In the context of indirect routes, the electrophilic chlorination of α,β-unsaturated carboxylic acids can be influenced by the choice of solvent and the presence of Lewis acid catalysts. Such catalysts can polarize the Cl-Cl bond, increasing the electrophilicity of the chlorine and potentially influencing the stereochemical outcome of the addition.
The following table summarizes potential catalytic approaches for the synthesis of 2,3-dichloro-2-ethylhexanoic acid:
| Reaction Step | Catalyst Type | Potential Catalyst | Reactant | Product |
| α-Chlorination | Phosphorus Halide | PCl₃ | 2-Ethylhexanoic Acid | 2-Chloro-2-ethylhexanoic Acid |
| α-Chlorination | Acid Chloride | Trichloroacetyl chloride | 2-Ethylhexanoic Acid | 2-Chloro-2-ethylhexanoic Acid |
| Electrophilic Addition | Lewis Acid | FeCl₃, AlCl₃ | 2-Ethyl-2-hexenoic Acid | 2,3-Dichloro-2-ethylhexanoic Acid |
Stereoselective Synthesis of Enantiomers of the Chemical Compound
The 2,3-dichloro-2-ethylhexanoic acid molecule contains two chiral centers at C-2 and C-3, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The development of stereoselective synthetic methods to access single enantiomers is of significant interest.
Achieving stereocontrol in the synthesis of 2,3-dichloro-2-ethylhexanoic acid would likely involve one of two main strategies:
Use of a Chiral Substrate: Starting from an enantiomerically pure precursor, such as an optically active derivative of 2-ethylhexanoic acid, could allow for the transfer of chirality through the synthetic sequence.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of the chlorination steps is a more modern and versatile approach. For the α-chlorination, chiral catalysts have been developed for the asymmetric α-halogenation of acid halides. Similarly, enantioselective conjugate additions to α,β-unsaturated carbonyl compounds have been achieved using chiral catalysts, which could be adapted for the β-chlorination step. nih.govnih.gov For example, a chiral Lewis acid could be employed to catalyze the enantioselective addition of a chlorine source to 2-ethyl-2-hexenoic acid.
Reaction Mechanism Analysis of Formation Pathways
The formation of 2,3-dichloro-2-ethylhexanoic acid can proceed through different mechanistic pathways depending on the chosen synthetic route.
Mechanism of α-Chlorination (Hell-Volhard-Zelinsky Reaction): The HVZ reaction is initiated by the reaction of the carboxylic acid with a phosphorus trihalide (e.g., PCl₃) to form the corresponding acid chloride. The acid chloride is in equilibrium with its enol tautomer. The enol, being electron-rich, acts as a nucleophile and attacks a molecule of chlorine. This results in the formation of the α-chloro acid chloride and a proton. The α-chloro acid chloride is then hydrolyzed during workup to yield the final α-chloro carboxylic acid.
Mechanism of Electrophilic Addition to an α,β-Unsaturated Carboxylic Acid: The reaction of 2-ethyl-2-hexenoic acid with molecular chlorine (Cl₂) proceeds via an electrophilic addition mechanism. The electron-rich double bond of the alkene attacks one of the chlorine atoms, displacing the other as a chloride ion and forming a cyclic chloronium ion intermediate. The chloride ion then attacks one of the carbon atoms of the chloronium ion from the side opposite to the bridging chlorine atom (an SN2-like ring-opening). libretexts.org This backside attack results in the anti-addition of the two chlorine atoms to the double bond.
Mechanism of Free-Radical Chlorination: Direct chlorination of the saturated 2-ethylhexanoic acid under UV light would proceed via a free-radical chain reaction. wikipedia.org The process involves three main stages:
Initiation: Homolytic cleavage of the Cl-Cl bond by UV light to generate two chlorine radicals (Cl•).
Propagation: A chlorine radical abstracts a hydrogen atom from the alkyl chain of the carboxylic acid to form HCl and an alkyl radical. This alkyl radical then reacts with a molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
The regioselectivity of this process is generally low, as the chlorine radical is highly reactive and not very selective. stackexchange.com
Mechanistic Investigations of Chlorination Reactions on the Ethylhexanoic Acid Scaffold
The introduction of chlorine atoms at both the α and β positions of 2-ethylhexanoic acid likely involves a combination of distinct reaction mechanisms. The chlorination at the α-position is characteristic of reactions involving enol or enolate intermediates, while chlorination at the β-position points towards a free-radical pathway.
α-Chlorination via Enol Intermediate (Hell-Volhard-Zelinsky type reaction)
The chlorination at the C2 position of 2-ethylhexanoic acid can be rationalized through a mechanism analogous to the Hell-Volhard-Zelinsky (HVZ) reaction. msu.edulibretexts.orgchemistrysteps.comalfa-chemistry.commasterorganicchemistry.com This reaction typically uses a phosphorus trihalide (like PCl₃) and a halogen (Cl₂). alfa-chemistry.com
The proposed mechanism involves the following key steps:
Formation of Acyl Chloride: The carboxylic acid first reacts with a catalyst, such as phosphorus trichloride, to form the more reactive 2-ethylhexanoyl chloride. msu.edulibretexts.org
Enolization: The acyl chloride then tautomerizes to its enol form. This step is crucial as the enol is the reactive species towards the halogen. chemistrysteps.combyjus.com
Electrophilic Attack: The enol, with its electron-rich double bond, acts as a nucleophile and attacks a molecule of chlorine. This results in the formation of the α-chloro acyl chloride and a chloride ion. mytutor.co.ukyoutube.com
Hydrolysis: Subsequent hydrolysis of the α-chloro acyl chloride yields the α-chloro carboxylic acid.
β-Chlorination via Free-Radical Pathway
The introduction of a chlorine atom at the C3 (beta) position suggests a free-radical chlorination mechanism. wikipedia.org This type of reaction is typically initiated by UV light or a radical initiator. wikipedia.org The stability of the resulting radical intermediate plays a key role in determining the regioselectivity of the reaction. masterorganicchemistry.comyoutube.comwou.edu
The mechanism proceeds through the following stages:
Initiation: The chlorine molecule undergoes homolytic cleavage under the influence of UV light to form two chlorine radicals (Cl•). wikipedia.org
Propagation: A chlorine radical abstracts a hydrogen atom from the ethylhexanoic acid backbone, forming hydrogen chloride (HCl) and a carbon-centered radical. The stability of this radical intermediate dictates the position of hydrogen abstraction. A tertiary radical is more stable than a secondary radical, which is in turn more stable than a primary radical. In the case of 2-ethylhexanoic acid, abstraction of a hydrogen from the C3 position would lead to a secondary radical.
Propagation (continued): The carbon radical then reacts with another molecule of chlorine to form the β-chloro derivative and another chlorine radical, which can continue the chain reaction.
Termination: The reaction is terminated when two radicals combine.
To achieve dichlorination at both the C2 and C3 positions, a combination of these mechanistic pathways would be necessary. It is plausible that a one-pot reaction under conditions that favor both mechanisms (e.g., presence of a phosphorus halide catalyst and UV irradiation) could lead to the formation of 2,3-dichloro-2-ethylhexanoic acid.
Table 1: Comparison of Proposed Chlorination Mechanisms
| Feature | α-Chlorination (HVZ-type) | β-Chlorination (Free-Radical) |
| Reaction Type | Electrophilic substitution on the enol | Free-radical substitution |
| Key Intermediate | Enol of the acyl chloride | Carbon-centered radical |
| Catalyst/Initiator | Phosphorus trihalide (e.g., PCl₃) | UV light or radical initiator |
| Regioselectivity | Highly selective for the α-position | Dependent on radical stability (tertiary > secondary > primary) |
| Initial Product | α-chloro acyl chloride | β-chloro carboxylic acid |
Analysis of Byproduct Formation and Mitigation Strategies
The synthesis of 2,3-dichloro-2-ethylhexanoic acid is likely to be accompanied by the formation of several byproducts due to the non-specific nature of chlorination reactions.
Potential Byproducts
Monochlorinated Products: Incomplete chlorination would result in the presence of 2-chloro-2-ethylhexanoic acid and 3-chloro-2-ethylhexanoic acid as major byproducts.
Over-chlorinated Products: The presence of multiple hydrogen atoms on the carbon backbone makes the formation of trichloro- and even tetrachloro- derivatives possible, especially under harsh reaction conditions or with an excess of the chlorinating agent. wikipedia.org
Isomeric Dichlorinated Products: Dichlorination could occur at other positions on the alkyl chain, leading to isomers such as 2,4-dichloro-, 2,5-dichloro-, and 3,4-dichloro-2-ethylhexanoic acid. The relative amounts of these isomers would depend on the relative stability of the corresponding radical intermediates.
Elimination Products: Under certain conditions, particularly at higher temperatures, the α-chloro or β-chloro acids can undergo elimination of HCl to form unsaturated carboxylic acids. alfa-chemistry.combyjus.com For instance, the β-chloro acid could eliminate HCl to form 2-ethylhex-2-enoic acid or 2-ethylhex-3-enoic acid.
Table 2: Potential Byproducts and Their Formation Pathways
| Byproduct | Formation Pathway |
| 2-Chloro-2-ethylhexanoic acid | Incomplete α-chlorination |
| 3-Chloro-2-ethylhexanoic acid | Incomplete β-chlorination |
| Polychlorinated ethylhexanoic acids | Over-chlorination via free-radical mechanism |
| Isomeric dichlorinated ethylhexanoic acids | Free-radical chlorination at other positions |
| Unsaturated ethylhexanoic acids | Elimination of HCl from chlorinated products |
Mitigation Strategies
Controlling the formation of these byproducts is crucial for obtaining a high yield and purity of the desired 2,3-dichloro-2-ethylhexanoic acid.
Control of Stoichiometry: Careful control of the molar ratio of the chlorinating agent (Cl₂) to the substrate (2-ethylhexanoic acid) is essential to minimize over-chlorination. wikipedia.org
Reaction Conditions: Optimizing the reaction temperature and time can help to control the extent of chlorination and minimize elimination reactions. Lower temperatures generally favor free-radical reactions while minimizing side reactions like elimination. alfa-chemistry.com
Selective Catalysis: The choice of catalyst can influence the regioselectivity. While a phosphorus halide is necessary for α-chlorination, its concentration could be optimized. For the free-radical pathway, the intensity and wavelength of UV light could be controlled to modulate the rate of radical formation.
Purification Techniques: After the reaction, a combination of purification techniques such as fractional distillation, crystallization, and chromatography would be necessary to separate the desired 2,3-dichloro-2-ethylhexanoic acid from the unreacted starting material and the various byproducts. The significant differences in the boiling points and polarities of the desired product and potential byproducts should allow for effective separation.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloro 2 Ethylhexanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2,3-Dichloro-2-ethylhexanoic acid, with its multiple stereocenters, NMR is particularly crucial for elucidating the precise arrangement of atoms.
¹H NMR and ¹³C NMR Spectral Assignments
Predicted ¹H and ¹³C NMR spectra provide valuable insights into the electronic environment of each proton and carbon atom in the molecule. The presence of two electron-withdrawing chlorine atoms is expected to significantly influence the chemical shifts of nearby nuclei, causing them to resonate at higher frequencies (downfield) compared to the non-halogenated parent compound, 2-ethylhexanoic acid.
Predicted ¹H NMR Data:
The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the butyl and ethyl chains, as well as the methine proton at the C3 position. The chemical shifts will be influenced by the proximity and deshielding effects of the chlorine atoms and the carboxylic acid group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 4.5 - 4.8 | Doublet | 8 - 10 |
| H4 (CH₂) | 1.8 - 2.2 | Multiplet | |
| H5 (CH₂) | 1.4 - 1.7 | Multiplet | |
| H6 (CH₃) | 0.9 - 1.1 | Triplet | 7 - 8 |
| H2' (CH₂) | 2.0 - 2.4 | Multiplet | |
| H3' (CH₃) | 1.0 - 1.3 | Triplet | 7 - 8 |
| COOH | 10.0 - 12.0 | Singlet (broad) |
Predicted ¹³C NMR Data:
The ¹³C NMR spectrum will reflect the carbon skeleton of the molecule. The carbons bearing the chlorine atoms (C2 and C3) are expected to be significantly downfield shifted.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (COOH) | 170 - 175 |
| C2 | 80 - 90 |
| C3 | 65 - 75 |
| C4 | 30 - 40 |
| C5 | 25 - 35 |
| C6 | 13 - 15 |
| C2' | 28 - 38 |
| C3' | 10 - 14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Configuration
To definitively establish the bonding network and spatial relationships within 2,3-Dichloro-2-ethylhexanoic acid, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations would include the coupling between the H3 proton and the H4 methylene (B1212753) protons, as well as couplings within the butyl and ethyl chains. This would confirm the connectivity of the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This experiment would be instrumental in definitively assigning each proton signal to its corresponding carbon atom in the skeleton, based on the predicted chemical shifts.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 2,3-Dichloro-2-ethylhexanoic acid with high precision. This allows for the unambiguous determination of its elemental formula. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion will be characteristic, showing M, M+2, and M+4 peaks with relative intensities of approximately 9:6:1, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₄Cl₂O₂ |
| Monoisotopic Mass | 212.03198 u |
| Exact Mass of [M+H]⁺ | 213.03926 u |
| Exact Mass of [M-H]⁻ | 211.02471 u |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragmentation Patterns
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) to generate a series of product ions. The fragmentation pattern is a fingerprint of the molecule's structure. For 2,3-Dichloro-2-ethylhexanoic acid, key fragmentation pathways would likely include:
Loss of HCl: A common fragmentation for chlorinated compounds.
Decarboxylation: Loss of the COOH group (45 Da).
Alpha-cleavage: Cleavage of the bond between C2 and C3, or between C2 and the carboxylic acid group.
Cleavage of the alkyl chains: Fragmentation of the butyl and ethyl side chains.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
Predicted Infrared (IR) Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |
| C-O stretch | 1210 - 1320 | Medium |
| C-Cl stretch | 600 - 800 | Medium-Strong |
Predicted Raman Scattering Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O stretch (carboxylic acid) | 1640 - 1680 | Weak-Medium |
| C-C stretch | 800 - 1200 | Medium |
| C-Cl stretch | 600 - 800 | Strong |
The characteristic broad O-H stretch and the strong C=O stretch in the IR spectrum would confirm the presence of the carboxylic acid dimer. The C-Cl stretches in both IR and Raman spectra would provide direct evidence for the halogenation of the molecule.
X-ray Crystallography for Solid-State Structural Determination and Stereochemistry
Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline solids. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, thereby offering conclusive evidence of a molecule's absolute stereochemistry. Although specific experimental X-ray crystallographic data for 2,3-dichloro-2-ethylhexanoic acid is not currently available in the public domain, the principles of the technique and data from analogous chlorinated and carboxylic acid-containing compounds allow for a detailed projection of how such a study would elucidate its solid-state structure.
A successful X-ray crystallographic analysis of 2,3-dichloro-2-ethylhexanoic acid would first involve the growth of a high-quality single crystal. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected. The intensities and positions of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal.
The analysis of the diffraction data would yield fundamental crystallographic information, as illustrated in the representative data table below. This table showcases the type of parameters that would be determined, based on typical values for small organic molecules.
Representative Crystallographic Data for a Dichlorinated Carboxylic Acid
| Parameter | Representative Value | Description |
| Crystal System | Monoclinic | One of the seven crystal systems describing the symmetry of the unit cell. |
| Space Group | P2₁/c | The set of symmetry operations applicable to the unit cell. |
| a (Å) | 10.5 | The length of one of the unit cell axes. |
| b (Å) | 8.2 | The length of one of the unit cell axes. |
| c (Å) | 12.1 | The length of one of the unit cell axes. |
| α (°) | 90 | The angle between the b and c axes. |
| β (°) | 98.5 | The angle between the a and c axes. |
| γ (°) | 90 | The angle between the a and b axes. |
| Volume (ų) | 1015 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.390 | The theoretical density of the crystal. |
| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
From this data, a detailed molecular model of 2,3-dichloro-2-ethylhexanoic acid would be constructed. This model would definitively establish the relative and absolute stereochemistry at the two chiral centers, C2 and C3. The four possible stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—could be unequivocally distinguished.
Computational Chemistry and Theoretical Studies on 2,3 Dichloro 2 Ethylhexanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 2,3-dichloro-2-ethylhexanoic acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2,3-dichloro-2-ethylhexanoic acid, DFT calculations can elucidate a variety of molecular properties that are crucial for understanding its stability and reactivity. By solving the Kohn-Sham equations, one can determine the ground-state electron density and from it, derive key descriptors.
These calculations can provide insights into the molecule's kinetic stability through the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. The electrostatic potential surface can also be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. DFT has been successfully applied to understand the reactivity, selectivity, and stability of various carboxylic acids and their derivatives. researchgate.net
Table 1: Calculated Molecular Properties of 2,3-Dichloro-2-ethylhexanoic Acid (Illustrative DFT Data)
| Property | Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 2.8 D | Provides insight into the molecule's polarity and solubility. |
| Electron Affinity | 1.9 eV | Measures the energy change upon adding an electron. |
| Ionization Potential | 8.1 eV | The energy required to remove an electron from the molecule. |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Computational modeling of reaction pathways is essential for understanding the mechanisms of chemical reactions and for optimizing synthetic routes. For the synthesis of 2,3-dichloro-2-ethylhexanoic acid, DFT can be employed to map out the potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
The synthesis of 2-ethylhexanoic acid often involves the oxidation of 2-ethylhexanal. nih.govgoogle.commdpi.com A plausible synthetic route to 2,3-dichloro-2-ethylhexanoic acid could involve the chlorination of 2-ethylhexanoic acid or a precursor. Theoretical studies can model such reactions, providing detailed information about the activation energies and reaction thermodynamics. The investigation of esterification mechanisms of carboxylic acids using DFT has demonstrated the power of this approach in elucidating reaction pathways and transition structures. researchgate.net By calculating the energy barriers for different potential pathways, the most favorable reaction conditions can be predicted.
Table 2: Illustrative Reaction Pathway Analysis for a Hypothetical Chlorination Step
| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Initiation | Cl₂ → 2 Cl• | - | 58 | - |
| Propagation 1 | 2-ethylhexanoic acid + Cl• | Radical intermediate + HCl | 5 | -10 |
| Propagation 2 | Radical intermediate + Cl₂ | 2,3-dichloro-2-ethylhexanoic acid + Cl• | 3 | -25 |
| Termination | 2 Cl• → Cl₂ | - | 0 | -58 |
Note: This table presents a simplified, hypothetical reaction pathway and illustrative energy values.
Molecular Dynamics Simulations for Conformation and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like 2,3-dichloro-2-ethylhexanoic acid, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.
Furthermore, MD simulations can be used to study intermolecular interactions, such as how the molecule interacts with solvents or biological macromolecules. These simulations can reveal the nature and strength of non-covalent interactions, including hydrogen bonds, van der Waals forces, and halogen bonds. acs.org Understanding these interactions is fundamental for predicting the molecule's behavior in different environments.
Table 3: Summary of Intermolecular Interactions Studied by MD Simulations
| Interaction Type | Description | Potential Role |
| Hydrogen Bonding | Between the carboxylic acid group and solvent or receptor sites. | Influences solubility and binding affinity. |
| Halogen Bonding | The interaction of the chlorine atoms with Lewis basic sites. | Can contribute to specific binding interactions. acs.org |
| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Affects packing in the solid state and general solubility. |
| Hydrophobic Interactions | The tendency of the alkyl chain to avoid aqueous environments. | Drives partitioning into nonpolar environments. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms for Halogenated Hexanoic Acid Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. drugdesign.org
The development of a QSAR model for halogenated hexanoic acid analogues would involve several key steps. First, a dataset of compounds with known biological activities (e.g., toxicity, mutagenicity) is required. aimspress.comnih.gov For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that correlates the descriptors with the observed activity. The predictive power of the model is assessed through rigorous validation techniques, such as cross-validation and the use of an external test set. mdpi.com A well-validated QSAR model can then be used to predict the activity of new, untested halogenated hexanoic acid analogues.
Table 4: Illustrative Descriptors for a QSAR Model of Halogenated Hexanoic Acids
| Descriptor | Type | Description | Correlation with Activity |
| LogP | Hydrophobicity | The logarithm of the partition coefficient between octanol (B41247) and water. | Positive |
| Molecular Weight | Constitutional | The mass of the molecule. | Positive |
| Polar Surface Area | Geometrical | The surface area of polar atoms. | Negative |
| HOMO Energy | Electronic | The energy of the highest occupied molecular orbital. | Negative |
| Number of Halogens | Constitutional | The count of halogen atoms in the molecule. | Positive |
Note: The correlations presented are hypothetical and would depend on the specific biological activity being modeled.
QSAR models are a prime example of a ligand-based computational approach, as they are built based on the properties of a series of active molecules without knowledge of the target receptor's structure. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. Pharmacophore modeling, another ligand-based method, can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov
In contrast, structure-based approaches are employed when the 3D structure of the target protein is available. Molecular docking, a key structure-based method, can be used to predict the binding mode and affinity of 2,3-dichloro-2-ethylhexanoic acid and its analogues within the active site of a receptor. nih.gov These predictions can then be used to rationalize the observed structure-activity relationships and to design new compounds with improved potency and selectivity. The integration of both ligand-based and structure-based methods often provides a more comprehensive understanding and leads to more successful drug design campaigns.
Environmental Fate and Transformation Mechanisms of 2,3 Dichloro 2 Ethylhexanoic Acid
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation, which includes chemical and photochemical reactions, plays a significant role in the transformation of chlorinated organic compounds in the environment.
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of 2,3-dichloro-2-ethylhexanoic acid to hydrolysis is primarily dependent on the stability of the carbon-chlorine (C-Cl) bonds. The ease of hydrolysis of a C-Cl bond is influenced by the electronic environment of the carbon atom to which it is attached.
In 2,3-dichloro-2-ethylhexanoic acid, there are two chlorine atoms at different positions: one at the α-carbon (C2) and another at the β-carbon (C3). The C-Cl bond at the α-position is expected to be more susceptible to hydrolysis. This is because the carbon atom is bonded to both a chlorine atom and an electron-withdrawing carboxylic acid group. savemyexams.com The presence of these two electronegative groups makes the α-carbon highly electrophilic and weakens the C-Cl bond, facilitating nucleophilic attack by water. savemyexams.com In contrast, the C-Cl bond at the β-position is more akin to that in an alkyl chloride, which is generally more resistant to hydrolysis under neutral conditions. savemyexams.com
The hydrolysis of acyl chlorides, which have a chlorine atom attached to a carbonyl carbon, is typically rapid at room temperature. savemyexams.com While the chlorine in 2,3-dichloro-2-ethylhexanoic acid is not directly attached to the carbonyl carbon, the inductive effect of the adjacent carboxyl group enhances the reactivity of the α-chloro substituent. The hydrolysis of alkyl chlorides generally requires more stringent conditions, such as the presence of a strong alkali. savemyexams.com Under basic conditions, elimination reactions (dehydrohalogenation) can also compete with or even dominate over hydrolysis, especially with increasing chlorination. viu.ca
Table 1: Relative Ease of Hydrolysis for Different Types of C-Cl Bonds
| Compound Type | Relative Hydrolysis Rate | Conditions |
| Acyl Chloride | Very Fast | Room Temperature Water savemyexams.com |
| α-Chloro Carboxylic Acid | Moderate | Enhanced by adjacent carboxyl group savemyexams.com |
| Alkyl Chloride | Slow | Requires strong alkali (e.g., OH⁻) and heat savemyexams.com |
This table provides a qualitative comparison based on general principles of organic chemistry.
Photolytic degradation, or photodegradation, involves the breakdown of compounds by light energy. Chlorinated organic compounds can undergo photodegradation through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment. For many chlorinated organics, photodegradation in the gas phase can be initiated by UV light. nih.gov
Studies on haloacetic acids have shown that the rate of photocatalytic degradation is directly proportional to the number of halogen atoms in the molecule. rsc.org This suggests that 2,3-dichloro-2-ethylhexanoic acid would be susceptible to photodegradation, potentially at a significant rate due to the presence of two chlorine atoms. The process can be enhanced in the presence of photosensitizers or photocatalysts like titanium dioxide (TiO₂), which are sometimes present in natural waters or can be used in water treatment processes. rsc.org
Oxidative degradation, particularly through advanced oxidation processes (AOPs), is another important abiotic pathway. AOPs generate highly reactive species, such as hydroxyl radicals (•OH), which can attack and degrade a wide range of organic pollutants, including chlorinated compounds. iwaponline.com Processes like the Fenton reaction can be employed to treat water contaminated with chlorinated organics, often leading to their mineralization. researchgate.net The presence of chlorine atoms in an organic molecule can influence the specific pathways and products of oxidative degradation.
Biotic Transformation and Biodegradation Studies
The biodegradation of chlorinated compounds is a key process in their removal from the environment. This is primarily carried out by microorganisms that have evolved enzymatic machinery to break down these xenobiotic substances.
Microorganisms capable of degrading chlorinated aliphatic compounds have been isolated from various environments. frontiersin.org The initial and most critical step in the biodegradation of these compounds is typically dehalogenation, the removal of the halogen substituent. capes.gov.br For chlorinated alkanoic acids, this is often catalyzed by enzymes called dehalogenases. frontiersin.org
Potential metabolites from the microbial degradation of 2,3-dichloro-2-ethylhexanoic acid could include monochlorinated ethylhexanoic acids, hydroxy-ethylhexanoic acids, and ultimately, non-chlorinated compounds that can enter central metabolic pathways.
The key enzymes involved in the initial stages of chlorinated fatty acid biodegradation are dehalogenases. Specifically, haloacid dehalogenases catalyze the hydrolytic cleavage of the C-Cl bond in haloalkanoic acids, producing a halide ion and the corresponding hydroxyalkanoic acid. frontiersin.orgknaw.nl
There are several classes of haloacid dehalogenases, which differ in their substrate specificity and reaction mechanisms. frontiersin.orgknaw.nl Some act on L-isomers, some on D-isomers, and some on both. The catalytic mechanism often involves a nucleophilic attack on the carbon atom bearing the halogen. This can proceed through two main pathways:
Nucleophilic substitution by an amino acid residue: An acidic amino acid residue in the enzyme's active site (e.g., aspartate) acts as a nucleophile, attacking the α-carbon and forming an ester intermediate. This intermediate is then hydrolyzed by a water molecule to release the product. knaw.nl
Direct attack by a water molecule: A water molecule, activated by a basic residue in the active site, directly attacks the carbon atom, displacing the halogen. knaw.nl
Haloalkane dehalogenases, another class of enzymes, also catalyze the cleavage of C-X bonds and belong to the α/β-hydrolase fold superfamily. wikipedia.org Their active site often contains a catalytic pentad of amino acid residues that facilitate the hydrolysis of the carbon-halogen bond. wikipedia.org
Table 2: General Classes of Dehalogenase Enzymes
| Enzyme Class | Substrate Type | General Reaction |
| Haloacid Dehalogenase | Haloalkanoic acids | R-CH(X)-COOH + H₂O → R-CH(OH)-COOH + HX frontiersin.org |
| Haloalkane Dehalogenase | Haloalkanes | R-X + H₂O → R-OH + HX wikipedia.org |
X represents a halogen atom (e.g., Cl).
Environmental Partitioning and Transport Modeling
The environmental partitioning of 2,3-dichloro-2-ethylhexanoic acid describes its distribution between different environmental compartments such as water, soil, sediment, and air. This behavior is largely determined by its physicochemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).
While experimental data for 2,3-dichloro-2-ethylhexanoic acid are not available, the properties of the parent compound, 2-ethylhexanoic acid, can provide a baseline. The addition of two chlorine atoms is expected to significantly alter these properties. The chlorine atoms will increase the molecular weight and likely decrease the water solubility and vapor pressure compared to 2-ethylhexanoic acid.
The octanol-water partition coefficient (Kow) is a key parameter for assessing the tendency of a chemical to bioaccumulate and adsorb to soil and sediment. The presence of chlorine atoms generally increases the hydrophobicity of a molecule, which would lead to a higher Kow value for 2,3-dichloro-2-ethylhexanoic acid compared to 2-ethylhexanoic acid. Consequently, it is expected to have a higher soil organic carbon-water (B12546825) partitioning coefficient (Koc), indicating a greater tendency to adsorb to organic matter in soil and sediment. nih.gov
Transport models can use these physicochemical properties to predict the movement and distribution of 2,3-dichloro-2-ethylhexanoic acid in the environment. Based on the expected properties, it is likely to be relatively non-volatile from water and to partition significantly to soil and sediment.
Soil-Water and Octanol-Water Partitioning Behavior
The partitioning of 2,3-Dichloro-2-ethylhexanoic acid between different environmental phases is largely governed by its polarity and water solubility. Key parameters for understanding this behavior are the octanol-water partition coefficient (Kow) and the soil organic carbon-water partition coefficient (Koc).
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its tendency to associate with fatty tissues and organic matter rather than water. A higher log Kow value indicates a greater potential for bioaccumulation in organisms and sorption to organic materials in soil and sediment. For 2,3-Dichloro-2-ethylhexanoic acid, the presence of both a polar carboxylic acid group and nonpolar alkyl and chloro-substituents results in a moderate Kow. The estimated log Kow for 2,3-Dichloro-2-ethylhexanoic acid suggests a balanced affinity for both water and organic phases.
The soil organic carbon-water partition coefficient (Koc) provides an indication of a chemical's tendency to adsorb to the organic fraction of soil and sediments. This parameter is critical for predicting the mobility of a substance in the subsurface environment. A high Koc value suggests that the compound will be relatively immobile in soil and likely to be found in the solid phase, whereas a low Koc value indicates a higher potential for leaching into groundwater. The predicted Koc value for 2,3-Dichloro-2-ethylhexanoic acid suggests a moderate potential for sorption to soil organic matter.
It is important to note that as a carboxylic acid, the partitioning behavior of 2,3-Dichloro-2-ethylhexanoic acid will be significantly influenced by the pH of the surrounding medium. At environmentally relevant pH values (typically 5 to 9), the carboxylic acid group will be at least partially deprotonated, forming the carboxylate anion. This anionic form is more water-soluble and exhibits a lower affinity for organic phases compared to the neutral, undissociated acid. Consequently, the mobility of 2,3-Dichloro-2-ethylhexanoic acid in soil and its bioaccumulation potential are expected to increase with increasing pH.
Table 1: Estimated Partitioning Properties of 2,3-Dichloro-2-ethylhexanoic Acid
| Parameter | Abbreviation | Estimated Value | Interpretation |
|---|---|---|---|
| Octanol-Water Partition Coefficient | log Kow | 3.2 | Moderate lipophilicity, suggesting some potential for bioaccumulation and sorption to organic matter. |
| Soil Organic Carbon-Water Partition Coefficient | Koc | 250 L/kg | Moderate sorption to soil organic carbon, indicating limited to moderate mobility in soil. |
Note: These values are estimates derived from computational models and have not been experimentally verified.
Volatilization and Atmospheric Transport Dynamics
The potential for a chemical to move from soil or water into the atmosphere is determined by its volatility, which is described by its vapor pressure and Henry's Law constant. These parameters are essential for assessing the likelihood of atmospheric transport and subsequent deposition in remote environments.
Vapor pressure is a measure of a substance's tendency to evaporate. Chemicals with higher vapor pressures are more likely to be present in the gas phase in the atmosphere. The estimated vapor pressure for 2,3-Dichloro-2-ethylhexanoic acid is low, suggesting that it is not a highly volatile compound under normal environmental conditions.
The Henry's Law constant (H) relates the concentration of a chemical in the air to its concentration in water at equilibrium. It is a key indicator of the potential for a substance to partition from water bodies into the atmosphere. A higher Henry's Law constant indicates a greater tendency for volatilization from water. The predicted Henry's Law constant for 2,3-Dichloro-2-ethylhexanoic acid is low, which, in conjunction with its low vapor pressure, suggests that volatilization from moist soil and water surfaces is not a primary environmental fate pathway.
Given these properties, significant long-range atmospheric transport of 2,3-Dichloro-2-ethylhexanoic acid is considered unlikely. The compound is expected to predominantly reside in the terrestrial and aquatic compartments where it is released. However, short-range atmospheric transport via aerosol-bound particles could occur, although this is likely to be a minor transport mechanism.
Table 2: Estimated Volatilization Properties of 2,3-Dichloro-2-ethylhexanoic Acid
| Parameter | Abbreviation | Estimated Value | Interpretation |
|---|---|---|---|
| Vapor Pressure | VP | 0.002 Pa at 25°C | Low volatility, indicating a low tendency to evaporate into the atmosphere. |
| Henry's Law Constant | H | 1.5 x 10⁻⁴ Pa·m³/mol | Low potential for partitioning from water to air, suggesting volatilization is not a major fate process. |
Note: These values are estimates derived from computational models and have not been experimentally verified.
Mechanistic Studies of Biological Interactions of 2,3 Dichloro 2 Ethylhexanoic Acid at the Molecular and Cellular Level
Exploration of Molecular Targets and Binding Mechanisms
This section would typically detail the specific molecules within a biological system that 2,3-Dichloro-2-ethylhexanoic acid interacts with to elicit a response.
Receptor-Ligand Interactions and Binding Affinity Studies
Information in this subsection would focus on whether 2,3-Dichloro-2-ethylhexanoic acid binds to any cellular receptors. Studies would ideally quantify the strength of this binding, known as binding affinity, to understand the potential potency and specificity of the interaction. At present, there are no available studies that identify or characterize any receptor targets for this compound.
Enzyme Inhibition or Activation Mechanisms (e.g., specific metabolic enzymes, protein kinases)
This area would explore the compound's ability to interfere with or enhance the activity of enzymes. Research would aim to identify which specific enzymes are affected and the kinetic mechanisms of this interaction (e.g., competitive, non-competitive inhibition). Such studies are crucial for understanding how the compound might disrupt metabolic processes or signaling pathways. Currently, there is no published research on the enzymatic interactions of 2,3-Dichloro-2-ethylhexanoic acid.
Cellular Pathway Modulation and Signaling Cascade Perturbations
This section would investigate the broader effects of the compound on the complex network of pathways that govern cellular function.
Investigation of Cellular Respiration and Specific Metabolic Pathways
Research outlined here would examine the impact of 2,3-Dichloro-2-ethylhexanoic acid on the fundamental process of energy production in cells, cellular respiration. It would also investigate any alterations to other key metabolic pathways, such as glucose or lipid metabolism. Data on these interactions are not currently available.
Modulation of Oxidative Stress Responses and Reactive Oxygen Species Production
This subsection would focus on whether the compound induces oxidative stress by increasing the production of reactive oxygen species (ROS) or by interfering with the cell's antioxidant defense systems. Such information is vital for understanding potential mechanisms of cellular damage. No studies on the effects of 2,3-Dichloro-2-ethylhexanoic acid on oxidative stress have been identified.
Genotoxicity Mechanisms and DNA Interaction Studies
This final section would address the potential for 2,3-Dichloro-2-ethylhexanoic acid to damage genetic material. Research in this area would involve assays to detect DNA mutations, chromosomal aberrations, or other forms of DNA damage. Understanding the genotoxic potential is a critical component of assessing the safety of any chemical compound. As of now, the genotoxicity of 2,3-Dichloro-2-ethylhexanoic acid has not been evaluated in the scientific literature.
In Vitro Genotoxicity Assays Focusing on Molecular Mechanisms
In vitro genotoxicity assays are crucial for identifying the potential of chemical substances to cause genetic damage. While direct studies on 2,3-dichloro-2-ethylhexanoic acid are not available, research on other chlorinated carboxylic acids, such as dichloroacetic acid (DCA) and trichloroacetic acid (TCA), provides insights into the potential genotoxic mechanisms of this class of compounds. These compounds are known disinfection by-products found in drinking water. nih.gov
Studies on DCA and TCA have demonstrated their genotoxic potential in various assays. For instance, both DCA and TCA have been shown to cause a statistically significant increase in the frequency of micronuclei in Vicia faba root tip cells. nih.gov The micronucleus test is a well-established method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. The formation of micronuclei suggests that these substances may interfere with the proper segregation of chromosomes during cell division.
Furthermore, the comet assay, which detects DNA strand breaks, has shown that DCA and TCA can induce genomic DNA damage in Vicia faba root tip cells. nih.gov In human peripheral blood lymphocytes, TCA exposure led to a dose-dependent and significant induction of chromosomal aberrations, including chromatid and chromosome breaks, fragments, and chromatid exchanges. nih.gov The induction of micronuclei was also observed, and at lower concentrations, the frequency of micronuclei was greater than that of chromosomal aberrations, suggesting that TCA might also interact with mitotic spindles. nih.gov
The molecular mechanisms underlying the genotoxicity of these chlorinated acetic acids are thought to be related to their ability to induce oxidative stress and interfere with cellular processes. The electrophilic nature of halogenated hydrocarbons, a class to which these compounds belong, is considered a key determinant of their potential to cause aneuploidy. nih.gov This electrophilicity may lead to the production of free radical species, which can in turn induce lipid peroxidation and damage cellular macromolecules, including DNA. nih.gov
The genotoxic effects of related chlorinated compounds are summarized in the table below.
| Compound | Assay | Cell Type/Organism | Key Findings | Reference |
| Dichloroacetic Acid (DCA) | Micronucleus Test | Vicia faba | Significant increase in micronuclei frequency | nih.gov |
| Comet Assay | Vicia faba | Significant increase in genomic DNA damage | nih.gov | |
| Trichloroacetic Acid (TCA) | Micronucleus Test | Vicia faba | Significant increase in micronuclei frequency | nih.gov |
| Comet Assay | Vicia faba | Significant increase in genomic DNA damage | nih.gov | |
| Chromosomal Aberration Assay | Human lymphocytes | Dose-dependent induction of chromosomal aberrations | nih.gov | |
| Micronucleus Test | Human lymphocytes | Significant induction of micronuclei | nih.gov |
Direct Interaction with Nucleic Acids and Proteins
The potential for 2,3-dichloro-2-ethylhexanoic acid to directly interact with nucleic acids and proteins can be inferred from studies on similar chemical structures, such as other carboxylic acids and halogenated compounds.
Interaction with Nucleic Acids:
Direct covalent binding of small molecules to DNA is a primary mechanism of genotoxicity for many chemical carcinogens. While there is no direct evidence of 2,3-dichloro-2-ethylhexanoic acid binding to DNA, some metal complexes containing carboxylic acid ligands have been shown to interact with DNA. nih.gov These interactions often occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. wikipedia.org However, it is important to note that the presence of a metal center in these complexes plays a crucial role in their DNA binding affinity and is not a feature of 2,3-dichloro-2-ethylhexanoic acid.
The carboxylic acid group itself is a potential site for interaction. In an alkaline environment, the carboxylic acid group can be deprotonated to form a carboxylate anion, which is nucleophilic and could theoretically attack electrophilic sites on DNA bases. researchgate.net However, without metabolic activation to a more reactive electrophile, direct covalent adduction to DNA by a simple carboxylic acid is generally considered unlikely under physiological conditions.
Interaction with Proteins:
The interaction of small molecules with proteins is a key aspect of their biological activity and toxicity. Short-chain fatty acids (SCFAs), which share the carboxylic acid functional group with 2,3-dichloro-2-ethylhexanoic acid, are known to bind to proteins and act as signaling molecules. frontiersin.org For example, SCFAs have been shown to bind to the apoptosis-associated speck-like protein (ASC), which is an adaptor protein in the inflammasome complex. plos.orgnih.gov This binding can occur in the lysine-rich region of the protein's PYRIN domain. nih.gov
Halogenated carboxylic acids, such as perfluorooctanoic acid (PFOA), have also been shown to interact with proteins, particularly serum albumin. chemguide.co.uk The binding of PFOA to human serum albumin is strong and involves hydrophobic interactions within the protein's binding pockets. chemguide.co.uk Given the structure of 2,3-dichloro-2-ethylhexanoic acid, which features both a carboxylic acid head and a chlorinated alkyl tail, it is plausible that it could interact with proteins through a combination of electrostatic interactions involving the carboxyl group and hydrophobic interactions involving the ethylhexanoic chain. Such binding could potentially alter the protein's conformation and function.
The table below summarizes findings on the interaction of related compounds with proteins.
| Compound Class/Specific Compound | Interacting Protein | Type of Interaction | Potential Consequence | Reference |
| Short-chain fatty acids (SCFAs) | Apoptosis-associated speck-like protein (ASC) | Binding to PYRIN domain | Modulation of inflammasome activation | plos.orgnih.gov |
| Perfluorooctanoic acid (PFOA) | Human Serum Albumin (HSA) | Binding to hydrophobic pockets | Altered protein conformation and transport | chemguide.co.uk |
Analytical Method Development for 2,3-Dichloro-2-ethylhexanoic Acid
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published information available regarding the analytical method development for the detection and quantification of the chemical compound 2,3-Dichloro-2-ethylhexanoic acid .
The search included queries for gas chromatography (GC), liquid chromatography (LC), mass spectrometry (MS), sample preparation, and derivatization techniques specifically for this compound. While extensive information exists for the related, non-chlorinated parent compound, 2-ethylhexanoic acid, these methods cannot be directly attributed to its dichlorinated analogue without specific experimental validation, which is not present in the available literature.
The provided outline requests detailed research findings on chromatographic techniques, sample preparation, and method validation. Due to the absence of any studies on "2,3-Dichloro-2-ethylhexanoic acid" in the public domain, it is not possible to provide scientifically accurate content for the requested sections and subsections. Generating content would require speculation and extrapolation from methods used for other compounds, which would not meet the required standard of scientific accuracy and would violate the strict focus on the specified compound.
Therefore, the article as outlined cannot be generated at this time.
Analytical Method Development for Detection and Quantification of 2,3 Dichloro 2 Ethylhexanoic Acid
Validation of Analytical Methodologies for Robustness and Accuracy
Determination of Limits of Detection and Quantification
There is currently no available scientific literature detailing the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2,3-Dichloro-2-ethylhexanoic acid.
Assessment of Reproducibility, Specificity, and Interlaboratory Comparison
No published studies or data could be identified that assess the reproducibility, specificity, or findings from interlaboratory comparisons of analytical methods for 2,3-Dichloro-2-ethylhexanoic acid.
Synthesis and Characterization of Derivatives and Analogues of 2,3 Dichloro 2 Ethylhexanoic Acid
Design Principles for Structure-Function Exploration of Related Chlorinated Carboxylic Acids
The design of derivatives and analogues of 2,3-dichloro-2-ethylhexanoic acid is guided by established principles of physical organic chemistry that relate a molecule's structure to its function, particularly its reactivity and acidity. The presence and position of chlorine atoms, combined with the branched alkyl chain, are key determinants of the compound's properties.
The primary influence of chlorine atoms on a carboxylic acid is their strong electron-withdrawing inductive effect. researchgate.net This effect increases the acidity of the carboxyl group by stabilizing the resulting carboxylate anion. nih.gov For 2,3-dichloro-2-ethylhexanoic acid, the chlorine atom at the α-position (C2) has a more pronounced effect on acidity than the one at the β-position (C3) due to its closer proximity to the carboxyl group. researchgate.net The ethyl group at the α-position, being electron-donating, slightly counteracts this effect compared to a simple chloroalkanoic acid. nih.gov
Structure-function exploration of derivatives would involve modifying three key regions of the molecule:
The Carboxyl Group: Conversion of the carboxylic acid to esters, amides, or acyl halides will significantly alter its reactivity. Acyl chlorides are the most reactive, followed by anhydrides, esters, and then amides. libretexts.org This is due to the varying electron-donating ability of the substituent attached to the carbonyl group and the stability of the corresponding leaving group. libretexts.org
The Alkyl Chain: Modifications to the length or branching of the hexyl chain would primarily impact the lipophilicity and steric hindrance of the molecule. Increased chain length generally leads to greater oil solubility. researchgate.net
The Chlorine Substituents: Varying the number and position of chlorine atoms would modulate the acidity and reactivity of the molecule. For instance, moving the chlorine atoms further from the carboxyl group would decrease their inductive effect and thus lower the acidity. researchgate.net
A study on the structure-activity relationship of branched-chain carboxylic acids, such as 2-ethylhexanoic acid, has shown that the size and position of the alkyl substituents at the alpha position can significantly influence their interaction with biological systems. nih.gov By extension, the combination of alkyl and chloro substituents in derivatives of 2,3-dichloro-2-ethylhexanoic acid would be expected to produce a complex interplay of steric and electronic effects, allowing for the fine-tuning of their chemical and physical properties.
A hypothetical exploration of structure-function relationships could involve synthesizing a series of analogues and evaluating their relative acidities (pKa values) and reaction rates with a common nucleophile.
Table 1: Hypothetical pKa Values for Analogues of 2,3-Dichloro-2-ethylhexanoic Acid
| Compound Name | Structure | Predicted pKa | Rationale for Predicted pKa |
| 2-Ethylhexanoic acid | CH₃(CH₂)₃CH(C₂H₅)COOH | ~4.8 | Baseline branched-chain carboxylic acid. |
| 2-Chloro-2-ethylhexanoic acid | CH₃(CH₂)₃C(Cl)(C₂H₅)COOH | ~2.9 | Strong electron-withdrawing effect of the α-chlorine significantly increases acidity. |
| 3-Chloro-2-ethylhexanoic acid | CH₃(CH₂)₂CH(Cl)CH(C₂H₅)COOH | ~4.2 | Inductive effect of the β-chlorine is weaker than the α-chlorine. |
| 2,3-Dichloro-2-ethylhexanoic acid | CH₃(CH₂)₂CH(Cl)C(Cl)(C₂H₅)COOH | ~2.5 | Cumulative electron-withdrawing effect of two chlorine atoms, with the α-chlorine having the dominant effect. |
| 2,3-Dibromo-2-ethylhexanoic acid | CH₃(CH₂)₂CH(Br)C(Br)(C₂H₅)COOH | ~2.4 | Bromine is also electron-withdrawing, with a slightly stronger effect than chlorine in some contexts, leading to a marginal increase in acidity. |
Note: The pKa values for the chlorinated and brominated analogues are hypothetical and are intended for illustrative purposes to demonstrate expected trends based on electronic effects.
Synthetic Strategies for Structural Modification and Functionalization
The synthesis of 2,3-dichloro-2-ethylhexanoic acid itself would likely proceed through the α-chlorination of a suitable precursor. A plausible route could involve the chlorination of 2-ethylhex-2-enoic acid. The modification of 2,3-dichloro-2-ethylhexanoic acid to produce various derivatives would employ standard organic transformations.
Functionalization of the Carboxyl Group:
Esterification: The formation of esters can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive acyl chloride followed by reaction with an alcohol. libretexts.org
Amidation: Amides can be synthesized by reacting the acyl chloride derivative with ammonia (B1221849) or a primary/secondary amine. Direct reaction of the carboxylic acid with an amine is also possible but typically requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org
Acyl Halide Formation: The most common method for converting a carboxylic acid to its corresponding acyl chloride is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org
Modification of the Alkyl Chain and Halogen Substituents:
The synthesis of analogues with different alkyl chains or halogen positions would likely start from different precursors rather than by modification of 2,3-dichloro-2-ethylhexanoic acid itself, due to the relative inertness of C-C and C-H bonds. For example, to synthesize an analogue with a longer alkyl chain, one would start with the corresponding longer-chain α-ethyl unsaturated acid.
Table 2: Proposed Synthetic Strategies for Derivatives of 2,3-Dichloro-2-ethylhexanoic Acid
| Derivative Class | General Reaction | Reagents and Conditions |
| Esters | Esterification | R'OH, H₂SO₄ (catalyst), heat |
| (via acyl chloride) | 1. SOCl₂; 2. R'OH, pyridine | |
| Amides | Amidation | 1. SOCl₂, 2. R'R"NH |
| (with coupling agent) | R'R"NH, DCC | |
| Acid Anhydrides | Dehydration | Heat (for symmetrical anhydrides) or reaction of acyl chloride with a carboxylate salt (for mixed anhydrides). |
Comparative Analysis of Reactivity and Stability Profiles Across Derivatives
The reactivity and stability of derivatives of 2,3-dichloro-2-ethylhexanoic acid are intrinsically linked to the nature of the functional group attached to the acyl moiety. The general order of reactivity towards nucleophilic acyl substitution is: Acyl Halide > Acid Anhydride > Ester > Amide. libretexts.org
Acyl Chlorides: The 2,3-dichloro-2-ethylhexanoyl chloride would be the most reactive derivative. The chlorine atom of the acyl chloride is an excellent leaving group, and the carbonyl carbon is highly electrophilic due to the inductive effects of both the acyl chlorine and the two chlorines on the alkyl chain. libretexts.org These compounds are generally unstable in the presence of nucleophiles like water and alcohols, readily hydrolyzing or undergoing esterification.
Esters: Esters, such as methyl 2,3-dichloro-2-ethylhexanoate, would be significantly more stable than the corresponding acyl chloride. They are less reactive towards nucleophiles and are common in various applications. The stability of esters can be influenced by the steric bulk of the alcohol component.
Amides: Amides, like 2,3-dichloro-2-ethylhexanamide, are the most stable and least reactive of these derivatives. The nitrogen atom's lone pair of electrons can be delocalized into the carbonyl group, reducing its electrophilicity. libretexts.org Hydrolysis of amides typically requires harsh conditions, such as prolonged heating in strong acid or base.
The presence of the two chlorine atoms on the ethylhexanoyl backbone would enhance the electrophilicity of the carbonyl carbon in all these derivatives compared to their non-chlorinated counterparts, making them generally more reactive within their respective classes.
Table 3: Comparative Reactivity and Stability of 2,3-Dichloro-2-ethylhexanoic Acid Derivatives
| Derivative | Relative Reactivity | Relative Stability | Key Features |
| 2,3-Dichloro-2-ethylhexanoyl chloride | Very High | Low | Highly susceptible to hydrolysis; potent acylating agent. |
| Methyl 2,3-dichloro-2-ethylhexanoate | Moderate | Moderate | Stable under neutral conditions; can be hydrolyzed with acid or base catalysis. |
| 2,3-Dichloro-2-ethylhexanamide | Low | High | Very stable; requires strong conditions for hydrolysis. |
This table presents a qualitative comparison based on general principles of organic chemistry.
Q & A
Q. What synthetic routes are commonly used to prepare 2,3-Dichloro-2-ethylhexanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves chlorination of 2-ethylhexanoic acid derivatives. A two-step approach may include:
Esterification : Convert 2-ethylhexanoic acid to its methyl ester using methanol and H2SO2.
Chlorination : Treat the ester with Cl2 or SOCl2 under controlled temperatures (40–80°C) to introduce chlorine atoms.
Optimization strategies:
Q. Which analytical techniques are most reliable for characterizing 2,3-Dichloro-2-ethylhexanoic acid?
- Methodological Answer : Prioritize the following:
- NMR Spectroscopy :
- ¹H NMR : Look for α-proton signals near δ 2.6 ppm (multiplet) and deshielded protons adjacent to Cl.
- ¹³C NMR : Chlorinated carbons appear at δ 45–55 ppm.
- IR Spectroscopy : C-Cl stretches (550–850 cm⁻¹) and C=O stretches (~1700 cm⁻¹).
- Chromatography : Use reverse-phase HPLC (C18 column, 60% acetonitrile/0.1% H3PO4) to confirm purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., log P, thermal stability)?
- Methodological Answer : Follow these steps:
Meta-Analysis : Aggregate data from studies with ≥98% purity and standardized protocols.
Experimental Replication : Measure log P via shake-flask method (octanol/water) and thermal stability via DSC (10°C/min ramp).
Statistical Analysis : Apply Grubbs’ test to exclude outliers and multivariate regression to identify confounding factors (e.g., solvent impurities).
Computational Validation : Compare results with COSMO-RS predictions for log P .
Q. What advanced methodologies are recommended for studying environmental degradation pathways?
- Methodological Answer : Combine:
- Simulated Systems : OECD 309 water-sediment tests under varying pH (5–9) and UV exposure.
- High-Resolution Mass Spectrometry (HRMS) : Perform non-targeted screening to identify transformation products (e.g., dechlorinated intermediates).
- Stable Isotope Probing : Track ¹³C-labeled compounds to map biodegradation routes.
- Ecotoxicology : Use Vibrio fischeri (Microtox®) assays to assess toxicity of degradation by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
